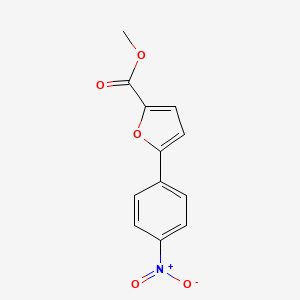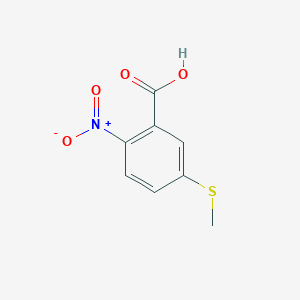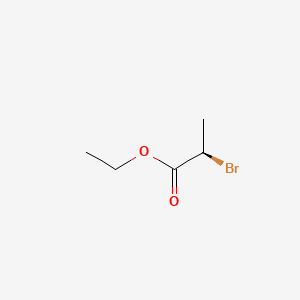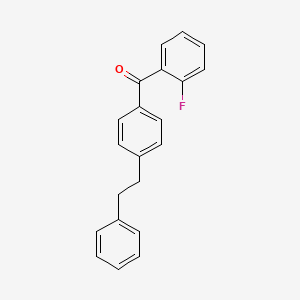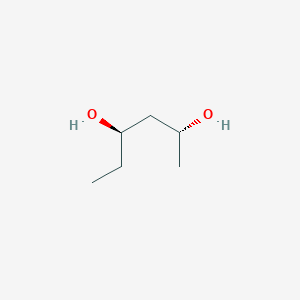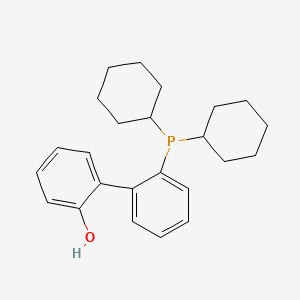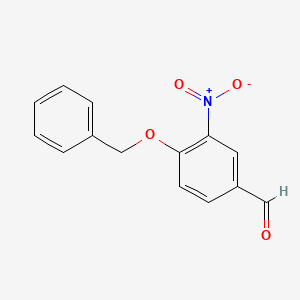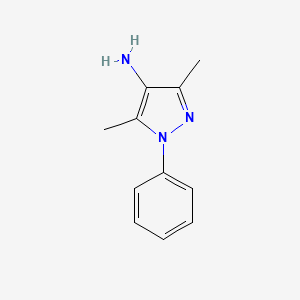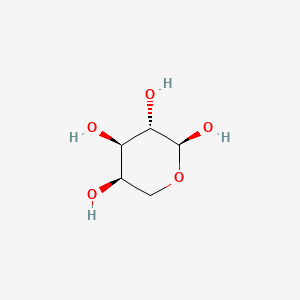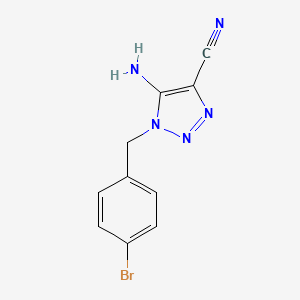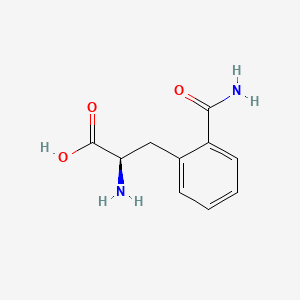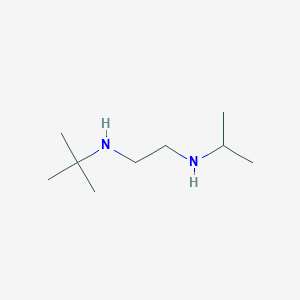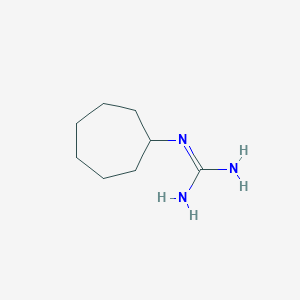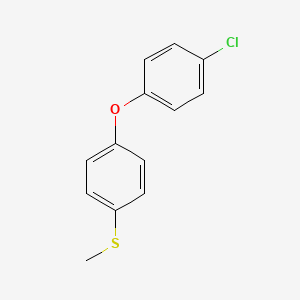
(4-(4-Chlorophenoxy)phenyl)(methyl)sulfane
概要
説明
“(4-(4-Chlorophenoxy)phenyl)(methyl)sulfane” is a useful research chemical . It is also known as CPMS. It is a sulfone analog of 4-chlorophenyl methyl sulfide .
Synthesis Analysis
The synthesis of phenyl methyl sulphone derivatives involves taking substituted benzene sulfonyl chloride as raw material. The synthesis general formulas are as follows: R=H, 4-CH3, 4-Cl, 4-Br, 4-CH3O, 4-EtO, 3,4-Me2, 2,4,6-Me3, 2-Cl, 2-Br, and 2,5-Me2. The total yield in two steps is over 85 percent .Molecular Structure Analysis
The molecule contains a total of 28 bond(s); 17 non-H bond(s), 12 multiple bond(s), 3 rotatable bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 ether(s) (aromatic), and 1 sulfide(s) .Chemical Reactions Analysis
4-Chlorophenyl methyl sulfone may be used in the preparation of 4-(methylsulfonyl)aniline by reacting with ammonia .Physical And Chemical Properties Analysis
The molecular formula of “(4-(4-Chlorophenoxy)phenyl)(methyl)sulfane” is C13H11ClOS and its molecular weight is 250.74 g/mol. It contains a total of 27 atom(s); 11 Hydrogen atom(s), 13 Carbon atom(s), 1 Oxygen atom(s), 1 Sulfur atom(s) and 1 Chlorine atom(s) .科学的研究の応用
Environmental Impact and Degradation
One study discusses the occurrence, toxicity, and degradation of triclosan (TCS), a compound that shares structural similarities with "(4-(4-Chlorophenoxy)phenyl)(methyl)sulfane" in terms of its chlorophenoxy component. Triclosan's environmental presence due to its partial elimination in sewage treatment plants and its detection in various compartments such as waters and sediments is noted. The study highlights the compound's transformation into potentially more toxic compounds through biological and chemical processes, emphasizing the importance of understanding the environmental fate of such chemicals (Bedoux et al., 2012).
Analytical Methods for Detection
Another relevant area of study involves analytical methods used in determining the antioxidant activity of compounds. These methods are crucial for understanding the chemical properties and potential health benefits of compounds with antioxidant capabilities. A review on this topic details various assays used to assess antioxidant activity, providing a foundation for analyzing similar properties in "(4-(4-Chlorophenoxy)phenyl)(methyl)sulfane" and related compounds (Munteanu & Apetrei, 2021).
Potential for Antimicrobial and Antioxidant Applications
Research on the toxic effects of chlorophenols in fish provides insights into the ecological and toxicological significance of chlorophenol compounds. This study reviews the mechanisms through which chlorophenols exert oxidative stress, affect the immune system, disrupt endocrine functions, and induce apoptosis in aquatic organisms. Such information is crucial for assessing the environmental risks and potential therapeutic applications of chlorophenol derivatives, including "(4-(4-Chlorophenoxy)phenyl)(methyl)sulfane" (Ge et al., 2017).
特性
IUPAC Name |
1-chloro-4-(4-methylsulfanylphenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClOS/c1-16-13-8-6-12(7-9-13)15-11-4-2-10(14)3-5-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFMMEFREXQZRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)OC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70431226 | |
| Record name | 1-Chloro-4-[4-(methylsulfanyl)phenoxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70431226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(4-Chlorophenoxy)phenyl)(methyl)sulfane | |
CAS RN |
225652-11-9 | |
| Record name | 1-Chloro-4-[4-(methylsulfanyl)phenoxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70431226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[a]pyrene-8-d](/img/structure/B1624204.png)
